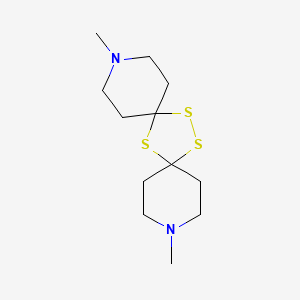
3,11-Dimethyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,11-Dimethyl-7,14,15-trithia-3,11-diazadispiro(5152)pentadecane is a complex organic compound characterized by its unique structure, which includes multiple sulfur and nitrogen atoms
Métodos De Preparación
The synthesis of 3,11-Dimethyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane involves several steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
3,11-Dimethyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties or as a tool for probing biological systems. Industrial applications could include its use as a precursor for the production of specialized materials or as a catalyst in certain chemical processes .
Mecanismo De Acción
The mechanism of action of 3,11-Dimethyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane involves its interaction with specific molecular targets and pathways within a system. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a biological setting, it might interact with enzymes or receptors to modulate their activity .
Comparación Con Compuestos Similares
When compared to similar compounds, 3,11-Dimethyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane stands out due to its unique structural features and chemical properties.
Propiedades
Número CAS |
93256-15-6 |
|---|---|
Fórmula molecular |
C12H22N2S3 |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
3,11-dimethyl-7,14,15-trithia-3,11-diazadispiro[5.1.58.26]pentadecane |
InChI |
InChI=1S/C12H22N2S3/c1-13-7-3-11(4-8-13)15-12(17-16-11)5-9-14(2)10-6-12/h3-10H2,1-2H3 |
Clave InChI |
BOKHNVRNGHYKSE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(CC1)SC3(CCN(CC3)C)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















